1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE
Overview
Description
1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The structure of this compound features a piperazine ring substituted with a 4-nitrophenyl group and a phenyl-pyrazolo[3,4-d]pyrimidine moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution reactions: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides or phenylboronic acids in the presence of palladium catalysts.
Piperazine ring formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes or through cyclization of appropriate diamines.
Final coupling: The 4-nitrophenyl group can be introduced through nucleophilic aromatic substitution reactions using 4-nitrochlorobenzene or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts, sodium dithionite, alkyl halides, and acyl halides. Major products formed from these reactions include amino derivatives, N-alkyl or N-acyl piperazine derivatives, and fused ring systems.
Scientific Research Applications
1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with various molecular targets and pathways. The compound can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It can also modulate the activity of specific receptors and ion channels, contributing to its antimicrobial and antiviral effects . The presence of the nitro group and the pyrazolo[3,4-d]pyrimidine core plays a crucial role in its biological activity by facilitating interactions with target proteins and nucleic acids .
Comparison with Similar Compounds
1-(4-NITROPHENYL)-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, including antitumor and antimicrobial properties.
N-arylpiperazine derivatives: These compounds contain a piperazine ring substituted with various aryl groups and are known for their diverse pharmacological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a fused thieno-pyrimidine ring system and are investigated for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-28(30)18-8-6-16(7-9-18)25-10-12-26(13-11-25)20-19-14-24-27(21(19)23-15-22-20)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQARSGQIPUOFRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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